molecular formula C13H16N2O3S2 B2891485 5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 1374681-13-6

5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B2891485
CAS No.: 1374681-13-6
M. Wt: 312.4
InChI Key: COYGCWMNURFJBN-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical hybrid scaffold of significant interest in medicinal chemistry and antibacterial research . It incorporates both a sulfonamide group and a thiazole ring, which are privileged structures known for their diverse bioactive properties . Sulfonamide moieties are recognized as competitive inhibitors of microbial enzymes like dihydropteroate synthetase (DHPS), which is essential for bacterial folate synthesis, thereby imparting a bacteriostatic effect . Thiazole derivatives are frequently investigated for their potent biological activities and are found in several available drugs . The strategic incorporation of the isopropyl and methoxy substituents is intended to fine-tune the molecule's hydrophobicity and electronic characteristics, which can be critical for enhancing its bioavailability and target affinity . This compound is designed for research applications only , serving as a key intermediate in the synthesis of more complex hybrid molecules and for in vitro biological screening . Its potential mechanism of action and research value are inferred from studies on highly similar structures. For instance, closely related N -(thiazol-2-yl)benzenesulfonamide hybrids have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and ESKAPE pathogens . Furthermore, such compounds are valuable tools for computational chemistry studies, including quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations, to predict and understand their interactions with biological targets such as enzymes . Researchers utilize this compound exclusively for laboratory investigations to explore new therapeutic strategies against drug-resistant bacteria and to advance the development of novel pharmacologically active agents.

Properties

IUPAC Name

2-methoxy-5-propan-2-yl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-9(2)10-4-5-11(18-3)12(8-10)20(16,17)15-13-14-6-7-19-13/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYGCWMNURFJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Notes
5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide Benzene-sulfonamide 5-isopropyl, 2-methoxy, N-thiazol-2-yl Potential enzyme inhibition (inferred)
AZ7: 5-Chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide Pyrimidine-carboxamide 5-chloro, 2-methylsulfonyl, N-thiazol-2-yl Unknown mode of action (tested on E. coli)
L3: 4-((2-Hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide Benzene-sulfonamide 4-Schiff base (hydroxybenzylidene), N-thiazol-2-yl Enhanced chelation potential (NMR-confirmed)
Compound I: 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 5-phenylpropyl, N-2-chlorophenyl Synthetic focus (no reported bioactivity)

Structural and Functional Analysis

  • Core Structure Differences: The target compound and L3 share a benzene-sulfonamide core, while AZ7 utilizes a pyrimidine-carboxamide scaffold. Compound I employs a 1,3,4-thiadiazole ring, which differs electronically and sterically from the thiazole in the target compound. Thiadiazoles often exhibit higher metabolic stability but reduced hydrogen-bonding capacity .
  • Substituent Effects: The isopropyl and methoxy groups in the target compound likely enhance lipophilicity and modulate steric interactions, influencing membrane permeability and target selectivity. AZ7’s methylsulfonyl and chloro groups increase electrophilicity, which may contribute to covalent interactions with biological targets .
  • Spectroscopic Insights: In L3, the thiazole protons resonate at 7.47 ppm in the $ ^1H $-NMR spectrum, while phenolic carbons appear at 160.6 ppm ($ ^{13}C $-NMR). Such data suggest that substituents significantly influence electronic environments, a trend likely applicable to the target compound .

Computational and Crystallographic Insights

  • Wavefunction Analysis: Tools like Multiwfn () can compare electron localization functions (ELF) and electrostatic potentials (ESP) between compounds. For instance, the methoxy group in the target compound may create distinct ESP regions compared to AZ7’s methylsulfonyl group, affecting receptor binding .
  • Crystallographic Validation : SHELX-based refinements () are critical for confirming the stereochemistry of such compounds, particularly when substituents like the isopropyl group introduce chiral centers .

Biological Activity

5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known by its DrugBank accession number DB08673, is a compound belonging to the class of benzenesulfonamides. This compound has garnered interest due to its potential biological activities, including its effects on various biological pathways and its applications in medicinal chemistry. This article provides an overview of the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C₁₂H₁₅N₃O₂S₂
  • Molecular Weight: 297.396 g/mol
  • IUPAC Name: 4-{[5-(propan-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide

Anticancer Properties

Research has shown that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, structural activity relationship (SAR) studies indicate that thiazole derivatives can be potent against various cancer cell lines. Notably, compounds similar to this compound have demonstrated cytotoxic effects with IC₅₀ values indicating their efficacy:

CompoundCell LineIC₅₀ (µM)
Compound 9Bcl-2 Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

These findings suggest that the thiazole ring plays a crucial role in enhancing cytotoxicity against cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study analyzing various thiazole-integrated compounds, certain analogues exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ). The structure of these compounds, particularly the presence of methoxy groups and their positioning on the phenyl ring, was critical for their anticonvulsant efficacy .

The mechanism by which this compound exerts its biological effects may involve interactions with specific protein targets or pathways. For instance:

  • Inhibition of Enzymatic Activity: Some benzenesulfonamides are known to inhibit lipoxygenases and other enzymes involved in inflammatory pathways.
  • Apoptosis Induction: Compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Study on Antitumor Activity

A detailed study evaluated the antitumor potential of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that certain modifications could significantly enhance activity against human glioblastoma and melanoma cell lines, suggesting that further exploration of this compound's derivatives could yield promising anticancer agents .

Research on Anticonvulsant Activity

Another investigation focused on synthesizing novel thiazole compounds and assessing their anticonvulsant properties. The study found that specific structural features were essential for achieving high efficacy in seizure models, reinforcing the potential therapeutic applications of thiazole-containing compounds in neurological disorders .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Pyridine acts as both solvent and acid scavenger, improving yield .
  • Temperature Control : Prolonged room-temperature reactions reduce side products (e.g., disubstituted byproducts) .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .

Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Basic Research Question
Key techniques include:

  • X-ray Crystallography : Resolves 3D molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions common in thiazole sulfonamides) .
  • NMR Spectroscopy :
    • 1H NMR: Identifies methoxy (δ ~3.8–4.0 ppm) and isopropyl (δ ~1.2–1.4 ppm) groups.
    • 13C NMR: Confirms sulfonamide carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and C–N vibrations (1250–1150 cm⁻¹) .

Table 1 : Representative Analytical Data for Analogous Compounds

TechniqueKey Observations (Analogous Compounds)Reference
X-rayCentrosymmetric dimers via N–H⋯N bonds
1H NMRThiazole H signals at δ 7.2–7.5 ppm
IRS=O asymmetric stretch at 1320 cm⁻¹

How does the sulfonamide-thiazole moiety influence the compound’s ability to inhibit target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), and what experimental approaches validate this interaction?

Advanced Research Question
The sulfonamide-thiazole scaffold mimics natural enzyme substrates, enabling competitive inhibition. Key methodologies include:

  • Enzyme Assays : Measure IC50 values using PFOR activity assays (e.g., NADH oxidation monitored spectrophotometrically at 340 nm) .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding poses, highlighting hydrogen bonds between the sulfonamide oxygen and active-site residues .
  • Structural Analysis : X-ray crystallography of enzyme-inhibitor complexes validates docking predictions .

Data Contradiction Analysis :
Discrepancies in inhibition potency across studies may arise from:

  • Crystallographic Variability : Differences in enzyme conformations (e.g., open vs. closed states).
  • Assay Conditions : pH, cofactor concentrations, or temperature affecting enzyme kinetics .

What strategies resolve contradictions in biological activity data for sulfonamide-thiazole derivatives across studies?

Advanced Research Question

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., normalized IC50 values relative to control compounds).
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding kinetics alongside enzyme assays) .
  • Structural Modifications : Introduce isotopic labels (e.g., 13C-methoxy groups) to track metabolic stability and confirm target engagement .

How do the isopropyl and methoxy substituents affect the compound’s physicochemical properties and bioavailability?

Basic Research Question

  • LogP Calculations : The isopropyl group increases hydrophobicity (LogP ~2.8), while the methoxy group enhances solubility via hydrogen bonding .
  • Permeability Assays : Caco-2 cell models predict moderate intestinal absorption (Papp ~5 × 10⁻⁶ cm/s) due to balanced lipophilicity .

What advanced methodologies are used to study intermolecular interactions in crystalline forms of this compound?

Advanced Research Question

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H⋯F, H⋯O) and π-stacking interactions .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with hydrogen-bonding networks (e.g., decomposition >200°C in air) .

Table 2 : Intermolecular Interactions in Analogous Crystals

Interaction TypeDistance (Å)Contribution (%)Reference
N–H⋯N (thiazole)2.8925%
C–H⋯O (sulfonamide)3.1218%

How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

Advanced Research Question

  • SAR Studies : Modify substituents (e.g., replacing methoxy with halogens) and assess activity against PFOR vs. related enzymes (e.g., carbonic anhydrase) .
  • Proteomic Profiling : Use affinity chromatography pulldowns coupled with LC-MS/MS to identify off-target binding proteins .

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